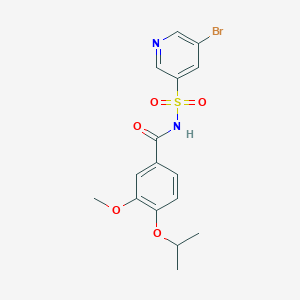
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPCPX and is a selective antagonist of adenosine A1 receptors.
科学研究应用
DPCPX has been widely used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DPCPX has been used to study the role of adenosine A1 receptors in the regulation of neuronal activity and synaptic transmission. In pharmacology, DPCPX has been used to develop new drugs that target adenosine A1 receptors for the treatment of various diseases, including Parkinson's disease, epilepsy, and depression. In medicinal chemistry, DPCPX has been used as a lead compound for the development of new adenosine A1 receptor antagonists with improved pharmacological properties.
作用机制
DPCPX is a selective antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely expressed in the brain and other tissues. Adenosine A1 receptors are involved in the regulation of various physiological processes, including sleep, pain, and cardiovascular function. DPCPX binds to adenosine A1 receptors and blocks their activation by endogenous adenosine, which leads to a decrease in neuronal activity and synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPCPX depend on the specific tissues and cells that express adenosine A1 receptors. In the brain, DPCPX has been shown to decrease neuronal activity and synaptic transmission, which can lead to sedation and analgesia. In the cardiovascular system, DPCPX has been shown to decrease heart rate and blood pressure, which can be beneficial in the treatment of hypertension and heart failure.
实验室实验的优点和局限性
One of the main advantages of using DPCPX in lab experiments is its high selectivity for adenosine A1 receptors, which allows for specific targeting of these receptors without affecting other adenosine receptor subtypes. However, one of the limitations of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which can limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research on DPCPX and its potential applications. One direction is to develop new adenosine A1 receptor antagonists that have improved pharmacological properties, such as higher potency and selectivity. Another direction is to investigate the role of adenosine A1 receptors in various diseases and develop new drugs that target these receptors for the treatment of these diseases. Finally, there is a need for further research on the biochemical and physiological effects of DPCPX in different tissues and cells to better understand its potential applications.
合成方法
The synthesis of DPCPX involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-pyridinemethanol to form 2-(pyridin-2-yl)ethanamine. This compound is then reacted with piperidine-4-carboxylic acid to form 3-(pyridin-2-ylmethyl)piperidine-1-carboxamide. Finally, the compound is treated with 1,3-dioxolane to form the desired product, 3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide.
属性
IUPAC Name |
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-15(17-10-13-5-1-2-6-16-13)18-7-3-4-12(11-18)14-20-8-9-21-14/h1-2,5-6,12,14H,3-4,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWLJIZPTWIJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC=N2)C3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)
![2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7572726.png)



![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)
![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)

![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)